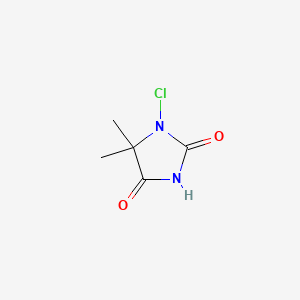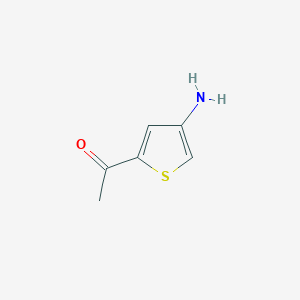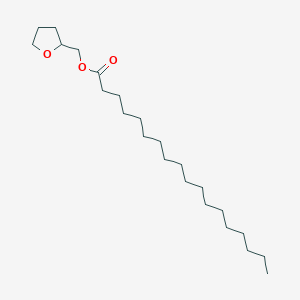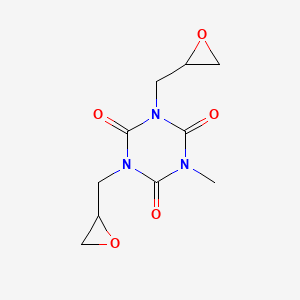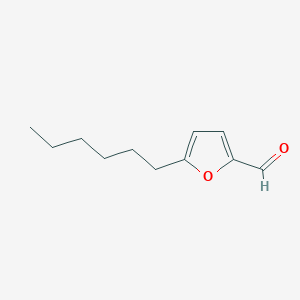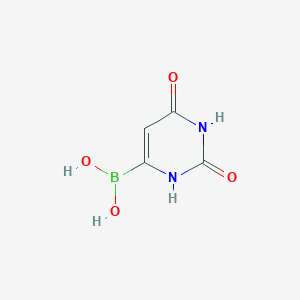
Biphenylene-2,6-diamine
説明
Biphenylene-2,6-diamine is a chemical compound with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of biphenylene-containing compounds has been a topic of interest due to their distinct structural characteristics. They are valuable candidates for use in cutting-edge technologies . A general method for the synthesis of benzo[b]biphenylenes was developed by Barton and co-workers, which involved the reaction of equal molar amounts of tetrabromo compound and 1,1,2,2-tetrabromo-1,2-dihydrobenzocyclobutene in the presence of activated zinc dust in THF .Molecular Structure Analysis
Biphenylene possesses a carbon lattice with a rectangular primitive unit cell formed by six C atoms . The lattice constants of biphenylene are calculated to be 3.75 ˚A (a) and 4.52 ˚A (b) . It exhibits a maximum Young’s modulus of 259.7 N/m, indicating its robust mechanical performance .Chemical Reactions Analysis
The formation mechanism of the biphenylene network involves a series of defluorinations, dehydrogenations, and C–C coupling reactions . The process consists of intermolecular HF zipping, and key intermediates have been identified experimentally .Physical And Chemical Properties Analysis
Biphenylene exhibits a large cohesive energy, absence of imaginary phonon frequencies, and an ultrahigh melting point up to 4500 K, demonstrating its high stability . It is metallic with a n-type Dirac cone . It also exhibits improved hydrogen evolution reaction (HER) performance over that of graphene .作用機序
Safety and Hazards
The safety data sheet for biphenylene-2,6-diamine indicates that it is toxic if swallowed and harmful in contact with skin or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is suspected of causing genetic defects and cancer . It is very toxic to aquatic life with long-lasting effects .
将来の方向性
特性
IUPAC Name |
biphenylene-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-7-1-3-9-11(5-7)10-4-2-8(14)6-12(9)10/h1-6H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKFQWGBZIMLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C2C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001338482 | |
| Record name | 2,6-Biphenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70468-22-3 | |
| Record name | 2,6-Biphenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



